molecular formula C17H20OSSe B14255044 Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- CAS No. 184848-17-7

Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-

Cat. No.: B14255044
CAS No.: 184848-17-7
M. Wt: 351.4 g/mol
InChI Key: NATDWJQMOOPHNF-UHFFFAOYSA-N
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Description

Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethyl-1-(phenylseleno)propyl group and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1-(phenylseleno)propyl chloride with a benzene derivative under specific conditions to introduce the sulfinyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2,2-dimethylpropyl)-: This compound lacks the sulfinyl and phenylseleno groups, making it less reactive in certain types of chemical reactions.

    Neopentylbenzene: Similar in structure but without the sulfinyl group, leading to different chemical properties and reactivity.

Uniqueness

Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is unique due to the presence of both the sulfinyl and phenylseleno groups, which confer distinct chemical and biological properties

Properties

CAS No.

184848-17-7

Molecular Formula

C17H20OSSe

Molecular Weight

351.4 g/mol

IUPAC Name

(2,2-dimethyl-1-phenylselanylpropyl)sulfinylbenzene

InChI

InChI=1S/C17H20OSSe/c1-17(2,3)16(20-15-12-8-5-9-13-15)19(18)14-10-6-4-7-11-14/h4-13,16H,1-3H3

InChI Key

NATDWJQMOOPHNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(S(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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